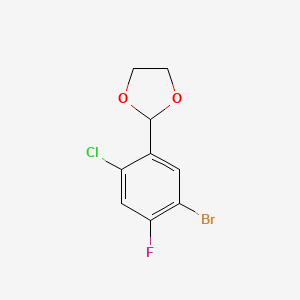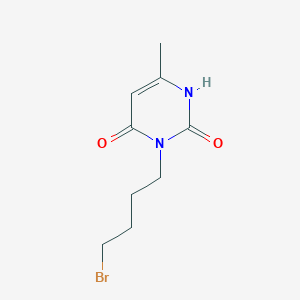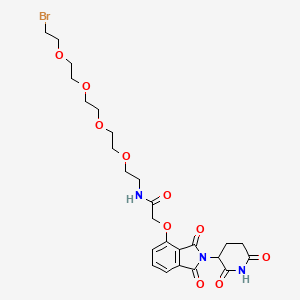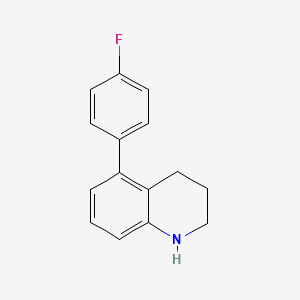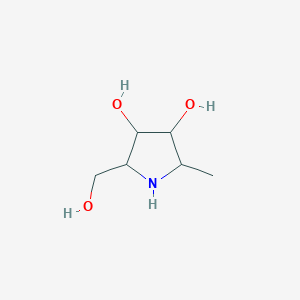
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin is an organic compound classified as a pyrrolidine. Pyrrolidines are a class of heterocyclic compounds containing a five-membered ring with one nitrogen atom and four carbon atoms. This compound is notable for its unique structure, which includes hydroxyl groups at positions 2, 3, and 4, and a methyl group at position 5.
准备方法
The synthesis of 2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin can be achieved through various synthetic routes. One common method involves the regio- and stereoselective introduction of amino and hydroxyl groups using strategies like tethered aminohydroxylation or epoxide-opening reactions. Industrial production methods may involve the use of trans-4-hydroxy-L-proline as a starting material, followed by a series of chemical transformations to introduce the desired functional groups.
化学反应分析
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Etherification: The hydroxyl groups can react with alkyl halides to form ethers.
Common reagents used in these reactions include oxidizing agents for oxidation, carboxylic acids for esterification, and alkyl halides for etherification. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand for enzymes and other biomolecules.
Biology: Its structural similarity to other biologically active molecules has generated interest in its potential as a glycosidase inhibitor.
Medicine: Derivatives of this compound have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines.
Industry: It finds applications in drug synthesis, polymer chemistry, and catalysis.
作用机制
The mechanism of action of 2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin involves its interaction with specific molecular targets. For example, it can act as a ligand for enzymes, influencing their function by binding to specific sites. The presence of hydroxyl and amine groups suggests it could interact with hydrogen bond donors and acceptors present in binding pockets of biological targets.
相似化合物的比较
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin can be compared with other pyrrolidine derivatives, such as:
2-Hydroxymethyl-3,4-pyrrolidinediol: Similar in structure but lacks the methyl group at position 5.
3,4-Dihydroxy-2-hydroxymethyl-pyrrolidine: Another derivative with similar functional groups but different stereochemistry.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological activity.
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3 |
InChI 键 |
YRBKDBZXOAEMOT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(N1)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



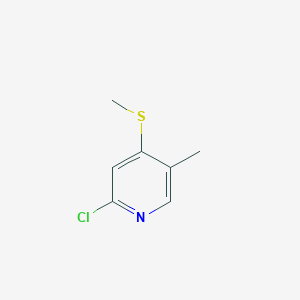


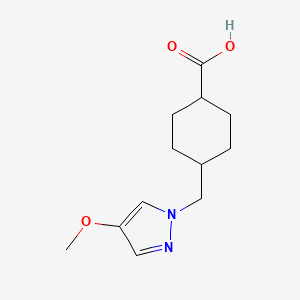
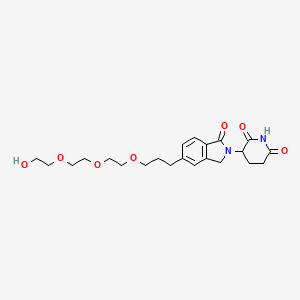
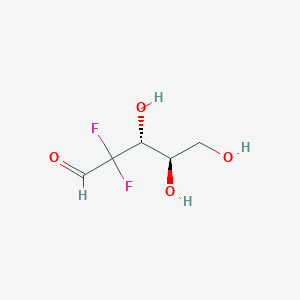

![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14765277.png)
